molecular formula C25H27N3O3S2 B11348708 Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Cat. No.: B11348708
M. Wt: 481.6 g/mol
InChI Key: DCTZQHJGZZIJCB-UHFFFAOYSA-N
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Description

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound with a diverse range of applications in scientific research This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for yield and purity, often involving purification steps such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(tert-butylamino)-4-hydroxy-4,5-dihydro-3-furancarboxylate
  • Ethyl 5-acetyl-4-amino-2-(tert-butylamino)-3-thiophenecarboxylate
  • 4-[2-(tert-Butylamino)ethyl]-2-methylphenol hydrochloride

Uniqueness

Ethyl 6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyano-2-phenyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is unique due to its specific structural features, such as the combination of a dihydropyridine ring, a cyano group, and a thiophene moiety

Properties

Molecular Formula

C25H27N3O3S2

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 6-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-5-cyano-2-phenyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C25H27N3O3S2/c1-5-31-24(30)21-20(18-12-9-13-32-18)17(14-26)23(33-15-19(29)28-25(2,3)4)27-22(21)16-10-7-6-8-11-16/h6-13,20,27H,5,15H2,1-4H3,(H,28,29)

InChI Key

DCTZQHJGZZIJCB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CS2)C#N)SCC(=O)NC(C)(C)C)C3=CC=CC=C3

Origin of Product

United States

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